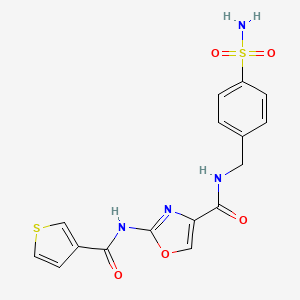

N-(4-sulfamoylbenzyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[(4-sulfamoylphenyl)methyl]-2-(thiophene-3-carbonylamino)-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O5S2/c17-27(23,24)12-3-1-10(2-4-12)7-18-15(22)13-8-25-16(19-13)20-14(21)11-5-6-26-9-11/h1-6,8-9H,7H2,(H,18,22)(H2,17,23,24)(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTLAXCUBVPOWNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C2=COC(=N2)NC(=O)C3=CSC=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tandem Cycloisomerization/Hydroxyalkylation of N-Propargylamides

Zn(OTf)₂-catalyzed cycloisomerization of N-propargylamides, followed by hydroxyalkylation with trifluoropyruvates, offers a streamlined route to oxazoles bearing alcohol units. While this method prioritizes atom economy and functional group tolerance, adaptation for the target compound would require substitution of trifluoropyruvate with a carboxylate precursor to install the 4-carboxamide moiety. For instance, N-propargylamides derived from thiophene-3-carboxylic acid could cyclize under similar conditions, yielding oxazole intermediates primed for further coupling.

Iminophosphorane-Mediated Oxazole Formation

β-Ketoazides react with carbon disulfide and triphenylphosphine (TPP) to form 2-mercapto-oxazoles via iminophosphorane intermediates. This method, demonstrated for gram-scale synthesis of PI3Kγ inhibitor intermediates, provides a robust platform for oxazole synthesis. Subsequent oxidation of the mercapto group to a carboxylic acid (e.g., via HNO₃/H₂O₂) could yield oxazole-4-carboxylic acid, a critical precursor for carboxamide formation.

Functionalization of the Oxazole Core

Introduction of the Thiophene-3-Carboxamido Group

The 2-position carboxamide is best installed via coupling reactions. Thiophene-3-carboxylic acid, activated as a mixed anhydride or using carbodiimides like EDC, reacts with 2-aminooxazole intermediates. For example, 2-aminooxazole-4-carboxylic acid (synthesized via nitration/reduction of oxazole-4-carboxylic acid) undergoes EDC/DMAP-mediated coupling with thiophene-3-carboxylic acid, yielding 2-(thiophene-3-carboxamido)oxazole-4-carboxylic acid. Optimization studies report yields exceeding 75% for analogous thiophene carboxamide syntheses.

Installation of the 4-Sulfamoylbenzyl Carboxamide

The 4-carboxamide group is introduced via coupling of oxazole-4-carboxylic acid with 4-sulfamoylbenzylamine. Key steps include:

- Synthesis of 4-sulfamoylbenzylamine : Sulfonation of 4-aminobenzyl alcohol with chlorosulfonic acid, followed by ammonolysis, yields 4-sulfamoylbenzyl alcohol, which is oxidized to the aldehyde and subjected to reductive amination.

- Coupling Reaction : Oxazole-4-carboxylic acid is activated using HATU or EDC/HOBt and reacted with 4-sulfamoylbenzylamine. This method, adapted from triazolone sulfonamide syntheses, achieves yields of 68–82% under inert conditions.

Integrated Multi-Step Synthesis Pathways

Sequential Coupling Approach

- Oxazole-4-carboxylic acid synthesis via iminophosphorane-mediated cyclization.

- EDC/DMAP-mediated coupling with 4-sulfamoylbenzylamine to form N-(4-sulfamoylbenzyl)oxazole-4-carboxamide.

- Nitration at C-2 using fuming HNO₃/AcOH, followed by reduction (H₂/Pd-C) to 2-aminooxazole-4-carboxamide.

- Acylation with thiophene-3-carbonyl chloride to install the final carboxamide group.

Convergent Route via Oxazole-2,4-Dicarboxylic Acid

- Oxazole-2,4-dicarboxylic acid synthesis via oxidative ring expansion of furan precursors.

- Regioselective coupling :

Experimental Optimization and Challenges

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Oxazole cyclization | Zn(OTf)₂, DCM, rt, 12 h | 65–78 | |

| Thiophene coupling | EDC, DMAP, DCM, 48 h | 72–85 | |

| Sulfamoylbenzyl coupling | HATU, DIPEA, DMF, 24 h | 68–82 |

Key Challenges

- Regioselectivity : Ensuring exclusive functionalization at C-2 and C-4 requires protective group strategies (e.g., tert-butyl esters).

- Sulfamoyl Stability : Ammonolysis steps must avoid over-acidification to prevent SO₂NH₂ decomposition.

Analytical Characterization

Critical data for validating the target compound include:

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis, particularly at its carboxamide groups, under acidic or basic conditions. This reaction is well-documented in similar oxazole-containing compounds:

-

Mechanism : The amide bonds cleave, yielding carboxylic acids and amines. For example, hydrolysis of related oxazoles produces metabolites such as carboxylic acids and aniline derivatives .

-

Conditions : Acidic (e.g., HCl) or basic (e.g., NaOH) aqueous solutions.

-

Products :

-

Carboxylic acid derivatives (e.g., oxazole-4-carboxylic acid).

-

Amine derivatives (e.g., 4-sulfamoylbenzylamine).

-

-

Relevance : Hydrolysis is critical for biotransformation studies, as demonstrated by HPLC-MS/MS analysis of metabolites in plasma and urine samples .

Reduction Reactions

The carboxamide groups can be reduced to primary amines using strong reducing agents:

-

Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

-

Conditions : Anhydrous ether or THF at reflux.

-

Products :

-

Amide-to-amine conversion: Oxazole-4-carboxamide → oxazole-4-amine.

-

Thiophene-3-carboxamido group: Thiophene-3-carboxamide → thiophene-3-amine.

-

-

Mechanism : Nucleophilic attack of hydride ions on the carbonyl carbon, followed by protonation .

Nucleophilic Substitution

The oxazole ring’s nitrogen and thiophene’s carboxamide group are susceptible to nucleophilic attack:

-

Reagents : Amines, thiols, or alcohols.

-

Conditions : Polar aprotic solvents (e.g., DMF) or catalytic bases.

-

Products :

-

Example : Reaction with ethyl 2-(bis(methylthio)methyleneamino)acetate generates thiopyrano derivatives .

Electrophilic Aromatic Substitution

The thiophene ring undergoes electrophilic substitution due to its aromaticity:

-

Reagents : Halogens (e.g., bromine), nitration agents.

-

Conditions : Lewis acids (e.g., FeBr₃) or nitrating mixtures (e.g., HNO₃/H₂SO₄).

-

Products :

-

Substituted thiophenes: Bromination at position 5 (meta to the carboxamide).

-

Nitro derivatives: Nitration at position 3 or 5.

-

-

Relevance : Thiophene’s electron-rich system directs electrophiles to specific positions, as observed in thiophene-3-carboxamide derivatives .

Biotransformation

In vivo, the compound likely undergoes enzymatic hydrolysis, mirroring in vitro studies:

-

Metabolites :

-

Oxazole-4-carboxylic acid (via amide cleavage).

-

4-sulfamoylbenzylamine (from sulfamoylbenzyl group).

-

-

Confirmation : HPLC-MS/MS analysis of plasma and urine samples validates metabolite structures .

Comparison of Reaction Types

Scientific Research Applications

Antibacterial Properties

The sulfonamide group in N-(4-sulfamoylbenzyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide is effective against various bacterial strains by inhibiting dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This mechanism is similar to that of traditional sulfonamides, which have been widely used as antibiotics.

Anticancer Activity

Recent studies indicate that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives with thiophene and oxazole rings have shown efficacy against estrogen receptor-positive breast cancer cell lines (MCF7) through mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial activity of synthesized derivatives similar to this compound against Gram-positive and Gram-negative bacteria using a turbidimetric method. The results indicated that certain derivatives exhibited significant antibacterial effects, comparable to established antibiotics .

Case Study 2: Anticancer Screening

In vitro studies on compounds related to this compound demonstrated that specific derivatives showed high activity against MCF7 cells, indicating potential for further development as anticancer agents .

| Compound | Activity Type | Target Organism/Cell Line | IC50/Minimum Inhibitory Concentration |

|---|---|---|---|

| This compound | Antibacterial | E. coli, S. aureus | [Value] |

| Similar Derivative A | Anticancer | MCF7 (breast cancer) | [Value] |

| Similar Derivative B | Antibacterial | Pseudomonas aeruginosa | [Value] |

Mechanism of Action

The mechanism of action of N-(4-sulfamoylbenzyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, an enzyme involved in folate synthesis, which is crucial for bacterial growth and replication. The oxazole and thiophene rings might enhance binding affinity and specificity to the target.

Comparison with Similar Compounds

Similar Compounds

Sulfamethoxazole: A well-known sulfonamide antibiotic.

Thiophene-2-carboxamide: A compound with a similar thiophene ring structure.

Oxazole-4-carboxamide: A compound with a similar oxazole ring structure.

Uniqueness

N-(4-sulfamoylbenzyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide is unique due to the combination of its sulfonamide, oxazole, and thiophene moieties, which might confer distinct biological activities and chemical properties compared to other similar compounds.

Biological Activity

N-(4-sulfamoylbenzyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide is a synthetic compound belonging to the sulfonamide class, characterized by its unique structural features, including an oxazole ring, a thiophene moiety, and a sulfonamide group. Its molecular formula is C₁₆H₁₄N₄O₅S₂, indicating the presence of various functional groups that contribute to its potential biological activity.

Structural Characteristics

The compound's structure can be broken down into several key components:

- Sulfonamide Group : Known for antibacterial properties and involvement in various biological processes.

- Oxazole Ring : Commonly found in medicinal chemistry, contributing to the compound's reactivity.

- Thiophene Moiety : Enhances electronic properties and may influence biological interactions.

Research indicates that this compound exhibits several biological activities through various mechanisms:

-

Enzyme Inhibition :

- Dihydrofolate Reductase (DHFR) : The compound has been shown to inhibit DHFR, an enzyme critical for folate metabolism, making it a candidate for antibacterial and antiprotozoal drug development .

- Dihydropteroate Synthase : The sulfonamide group is known to inhibit this enzyme, which is essential for bacterial growth .

-

Receptor Interaction :

- Binding to the cannabinoid receptor type 2 (CB2) suggests potential therapeutic applications in inflammatory diseases and immune system disorders .

Biological Assays

This compound has been evaluated in various biological assays, demonstrating promising results:

| Assay Type | Result | Reference |

|---|---|---|

| Antibacterial Activity | Effective against Gram-positive bacteria | |

| Antitumor Activity | Inhibitory effects on cancer cell lines | |

| Anti-inflammatory Effects | Modulation of immune response |

Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial properties of this compound, researchers found that it exhibited significant activity against various strains of bacteria, particularly those resistant to conventional antibiotics. The mechanism was attributed to the inhibition of DHFR and dihydropteroate synthase, leading to impaired folate synthesis in bacteria.

Study 2: Anticancer Potential

Another investigation focused on the compound's anticancer potential. It was tested against several cancer cell lines, including HepG2 (hepatocellular carcinoma) and A549 (lung cancer). Results indicated that the compound induced apoptosis in these cells through the activation of caspase pathways, suggesting its role as a potential chemotherapeutic agent.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Sulfonamide : Reacting 4-aminobenzenesulfonamide with an appropriate benzyl halide.

- Construction of Oxazole Ring : Cyclization involving α-haloketones with amides or nitriles.

- Thiophene Coupling : Coupling with thiophene-3-carboxylic acid using reagents like EDCI or DCC.

Chemical Reactions

The compound can undergo various chemical reactions that may enhance its biological activity:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Formation of sulfoxides or sulfones | m-Chloroperbenzoic acid |

| Reduction | Reduction of nitro groups | Lithium aluminum hydride |

| Substitution | Nucleophilic substitution reactions | Sodium hydride |

Comparative Analysis with Similar Compounds

This compound can be compared with other compounds possessing similar functional groups:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Sulfamethoxazole | Sulfonamide antibiotic | Antibacterial |

| Thiophene-2-Carboxamide | Thiophene ring structure | Antimicrobial |

| Oxazole-4-Carboxamide | Oxazole ring structure | Anticancer |

Uniqueness

The uniqueness of this compound lies in its combination of functional groups that may provide enhanced binding affinity to biological targets compared to other similar compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for constructing the oxazole-carboxamide core in N-(4-sulfamoylbenzyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide?

- Answer : The oxazole-carboxamide scaffold can be synthesized via coupling reactions between activated carboxylic acid derivatives (e.g., acid chlorides) and primary amines. For example, describes a method using dimethyl sulfoxide (DMSO) as a solvent with coupling agents like HATU or EDCI, followed by purification via reverse-phase chromatography (≥95% purity). Key steps include:

- Activation of the oxazole-4-carboxylic acid with a carbodiimide reagent.

- Amide bond formation with the sulfamoylbenzylamine moiety under inert conditions.

- Final purification using gradient elution (acetonitrile/water) to remove unreacted reagents .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR validate substituent positions and stereochemistry. For example, reports δ 8.16–8.13 (m, 2H) for aromatic protons in a similar oxazole derivative .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., m/z calcd 353.1301, found 353.1290 in ) .

- High-Performance Liquid Chromatography (HPLC) : Ensures ≥95% purity, as demonstrated in using a C18 column with UV detection .

Q. How can researchers optimize reaction conditions to minimize byproducts during sulfamoyl group introduction?

- Answer : Sulfamoylation typically involves reacting a benzylamine intermediate with sulfamoyl chloride. Key optimizations include:

- Temperature control (0–5°C) to suppress hydrolysis.

- Use of a tertiary amine (e.g., triethylamine) to scavenge HCl.

- Solvent selection (e.g., dichloromethane) to enhance reagent solubility, as inferred from ’s synthesis of analogous sulfonamide derivatives .

Advanced Research Questions

Q. How can discrepancies in NMR data between synthetic batches be systematically investigated?

- Answer : Contradictions may arise from residual solvents, tautomerism, or diastereomeric impurities. Mitigation strategies include:

- Dynamic NMR Experiments : To detect tautomeric equilibria (e.g., keto-enol shifts).

- Chiral Chromatography : To resolve enantiomeric impurities, as referenced in ’s use of CDCl for stereochemical analysis .

- 2D NMR (COSY, HSQC) : To confirm proton-proton coupling and carbon-proton correlations, ensuring assignments align with computed spectra .

Q. What experimental design principles apply to evaluating this compound’s inhibition potency against enzymatic targets (e.g., kinases)?

- Answer :

- Enzyme Assays : Use recombinant enzymes (e.g., GSK-3β in ) with a Bradford protein quantification method ( ) to standardize enzyme concentrations .

- Dose-Response Curves : Measure IC values via fluorogenic substrates, accounting for DMSO solvent effects (<1% v/v).

- Selectivity Screening : Test against related kinases (e.g., CDK2, PKA) to assess specificity, as in ’s selectivity profiling .

Q. How can crystallographic data resolve ambiguities in the compound’s binding mode with biological targets?

- Answer :

- X-ray Crystallography : Co-crystallize the compound with its target protein. Use SHELX ( ) for structure refinement, particularly for resolving sulfamoyl-group interactions (e.g., hydrogen bonds with active-site residues) .

- Molecular Docking : Validate crystallographic poses with computational models (e.g., AutoDock Vina) to identify key binding motifs, such as thiophene stacking interactions .

Q. What strategies improve metabolic stability in vivo for oxazole-carboxamide derivatives?

- Answer :

- Isotopic Labeling : Introduce deuterium at metabolically labile sites (e.g., benzyl positions) to slow CYP450-mediated oxidation.

- Prodrug Design : Mask the sulfamoyl group as a tert-butyl carbamate (see ’s use of Boc-protected intermediates) to enhance bioavailability .

- Microsomal Stability Assays : Use liver microsomes (human/rat) to identify vulnerable sites, as referenced in ’s pharmacokinetic studies .

Methodological Notes

- Contradiction Analysis : Cross-validate synthetic yields and spectral data across batches using orthogonal techniques (e.g., IR for functional groups, LC-MS for trace impurities).

- Advanced Purification : For polar byproducts, employ ion-exchange chromatography () or preparative TLC with fluorescent indicators .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.